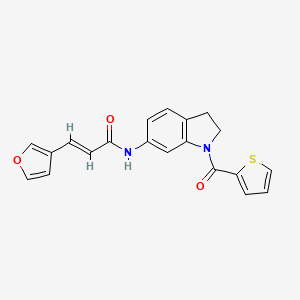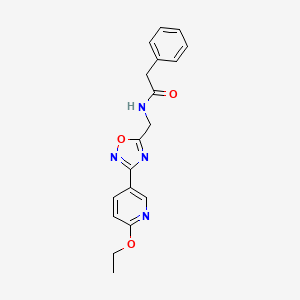
1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is an intricate and multifaceted compound. Belonging to the class of azetidine derivatives, it has a rich structure incorporating multiple functional groups, making it a valuable target for synthetic and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one involves several key steps. Initially, the preparation of the azetidine ring is achieved through cyclization reactions, typically under acidic or basic conditions. The propanoyl group is introduced via an acylation reaction, often using an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods: : On an industrial scale, the synthesis is optimized for yield and purity. Large-scale reactors and continuous flow techniques may be employed to handle the complex multi-step processes efficiently. Advanced purification techniques such as chromatography and crystallization are used to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: : This compound undergoes various chemical reactions, including:
Oxidation: : Reacting with oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Participating in nucleophilic and electrophilic substitution reactions under specific conditions.
Common Reagents and Conditions: : Common reagents used include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides, alkylating agents.
Major Products: : The major products formed from these reactions vary, ranging from oxidized derivatives to reduced or substituted versions of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, 1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is used as a building block for more complex molecules. Its multi-functional structure makes it a versatile intermediate in organic synthesis.
Biology: : In biological research, the compound serves as a probe to study various biochemical pathways and interactions, particularly those involving its azetidine and triazole moieties.
Medicine: : Medically, this compound is explored for its potential pharmacological effects. Its complex structure suggests possible applications in drug design, especially targeting specific enzymes or receptors.
Industry: : Industrial applications include its use in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets. Its multi-ring structure allows it to bind to enzymes or receptors, potentially inhibiting or activating them. The presence of the triazole ring is crucial for its binding affinity and specificity. The pathways involved include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Comparison: : Compared to other azetidine derivatives, 1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one stands out due to its unique combination of functional groups. This gives it distinct chemical properties and a broader range of applications.
Similar Compounds: : Similar compounds include other azetidine derivatives and triazole-containing molecules. These compounds share some structural similarities but differ in their specific functional groups and applications.
There you have it! A deep dive into the fascinating world of this compound. What part of this complex chemistry grabs your interest the most?
Propiedades
IUPAC Name |
1-[[1-[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-28-18-7-4-15(5-8-18)6-9-20(27)24-13-17(14-24)25-12-16(21-22-25)11-23-10-2-3-19(23)26/h4-5,7-8,12,17H,2-3,6,9-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIHKGNIWSMSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,8-di((E)-but-2-en-1-yl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2763041.png)


![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2763046.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2763047.png)


![Methyl 2-[(2-cyclopropyl-3-formyl-1-benzofuran-5-yl)oxy]propanoate](/img/structure/B2763055.png)



